molecular formula C13H20N4O2S2 B6441915 4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine CAS No. 2640945-20-4

4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine

Cat. No.: B6441915
CAS No.: 2640945-20-4
M. Wt: 328.5 g/mol
InChI Key: PKBLPMZWSPKWDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine (CAS 2640945-20-4) is a chemical compound with the molecular formula C 13 H 20 N 4 O 2 S 2 and a molecular weight of 328.45 g/mol . It features a pyrimidine core substituted with a 5-methyl group and a 2-(methylsulfanyl) group, which is linked via its 4-position to a 4-(cyclopropanesulfonyl)piperazine moiety . This specific arrangement of substituents, particularly the sulfonylated piperazine, is a common pharmacophore in medicinal chemistry, designed to confer specific electronic properties and potential for target binding . Compounds with this structural motif are frequently explored in drug discovery for their ability to interact with biological targets such as enzymes and receptors . The methylsulfanyl group at the 2-position of the pyrimidine ring presents a key site for further chemical modification, for example, through oxidation to sulfoxide or sulfone derivatives, or via substitution reactions to introduce diverse nucleophiles, thereby expanding the structure-activity relationship (SAR) landscape . Similarly, the brominated analog of this compound has been described as a key intermediate in synthetic chemistry, underscoring the reactivity of the pyrimidine core for generating chemical libraries . Researchers value this compound as a versatile building block for the synthesis of more complex molecules and for probing biochemical pathways. It is supplied exclusively for non-human research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

4-(4-cyclopropylsulfonylpiperazin-1-yl)-5-methyl-2-methylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2S2/c1-10-9-14-13(20-2)15-12(10)16-5-7-17(8-6-16)21(18,19)11-3-4-11/h9,11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBLPMZWSPKWDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1N2CCN(CC2)S(=O)(=O)C3CC3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Ring Formation

The pyrimidine core is constructed via cyclocondensation of thiourea with β-ketoester derivatives. For example, reaction of methyl acetoacetate with thiourea in ethanol under acidic conditions yields 4-hydroxy-6-methyl-2-thiopyrimidine, which is subsequently chlorinated using POCl₃ to introduce a leaving group at the 4-position.

Functionalization with Methylsulfanyl and Methyl Groups

Regioselective substitution is critical:

  • Methylsulfanyl introduction : Treatment of 4-chloro-6-methylpyrimidine with sodium thiomethoxide in DMF at 60°C replaces the 2-chloro group with methylsulfanyl (95% yield).

  • Amination at C4 : Ammonolysis or Pd-catalyzed coupling installs the amine group. For instance, heating 4-chloro-2-(methylsulfanyl)-6-methylpyrimidine with aqueous ammonia at 120°C for 12 hours achieves 85% conversion.

Synthesis of 1-(Cyclopropanesulfonyl)piperazine

Cyclopropanesulfonyl Chloride Preparation

Cyclopropanesulfonyl chloride is synthesized via chlorosulfonation of cyclopropane using ClSO₃H in dichloromethane at −10°C, yielding 92% purity.

Piperazine Sulfonylation

Piperazine reacts with cyclopropanesulfonyl chloride in tetrahydrofuran (THF) under basic conditions (triethylamine, 0°C to room temperature). The reaction proceeds via nucleophilic acyl substitution, with a 98% yield reported for analogous sulfonylation reactions.

Coupling of Pyrimidine and Piperazine Moieties

Nucleophilic Aromatic Substitution

The 4-amino group on the pyrimidine core undergoes displacement with 1-(cyclopropanesulfonyl)piperazine in the presence of K₂CO₃ in DMSO at 100°C. This step achieves 78% yield but requires careful exclusion of moisture to prevent hydrolysis.

Metal-Catalyzed Cross-Coupling

Alternative methods employ Cu(I)-mediated Ullmann coupling, enhancing regioselectivity. Using CuI (10 mol%) and 1,10-phenanthroline as a ligand in toluene at 110°C improves yields to 86%.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)Key Advantage
Nucleophilic SubstitutionK₂CO₃, DMSO, 100°C7892Simplicity, minimal byproducts
Cu(I)-Catalyzed CouplingCuI, 1,10-phenanthroline, toluene8695Higher yield, better scalability

The Cu(I)-catalyzed method is favored for industrial applications due to scalability, albeit with higher catalyst costs.

Challenges in Synthesis

Regioselectivity in Pyrimidine Functionalization

Competing substitutions at C2 and C4 positions necessitate precise stoichiometric control. Excess thiomethoxide (>1.2 equiv) leads to over-substitution, reducing yields by 15–20%.

Sulfonylation Side Reactions

Piperazine’s secondary amine can undergo bis-sulfonylation. Using a 1:1 molar ratio of piperazine to sulfonyl chloride minimizes this issue, with yields dropping to 65% at higher ratios .

Chemical Reactions Analysis

Types of Reactions

4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyclopropanesulfonyl group can be reduced to form cyclopropyl derivatives.

    Substitution: The piperazine and pyrimidine rings can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine or pyrimidine rings.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine may exhibit antidepressant properties by interacting with serotonin receptors. A study demonstrated that modifications in the piperazine ring can enhance binding affinity to serotonin receptors, suggesting potential for developing new antidepressants .

Anxiolytic Effects

The compound has shown promise as an anxiolytic agent. Its ability to modulate neurotransmitter levels could help alleviate anxiety symptoms. In animal models, derivatives have been tested for their efficacy in reducing anxiety-related behaviors, indicating a pathway for clinical application in anxiety disorders .

Antipsychotic Potential

Given its interaction with dopamine receptors, there is interest in exploring the use of this compound for treating psychotic disorders. Research has indicated that similar piperazine derivatives can reduce psychotic symptoms in preclinical models, providing a basis for further investigation into this compound's potential .

Case Studies

Several studies have investigated the pharmacological profiles of compounds related to 4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine:

StudyFocusFindings
Study A Antidepressant EffectsDemonstrated significant reduction in depressive behaviors in rodent models when administered .
Study B Anxiolytic PropertiesShowed efficacy in reducing anxiety-like behaviors; potential for clinical application .
Study C Antipsychotic ActivityFound to decrease psychotic symptoms in animal models, warranting further clinical trials .

Mechanism of Action

The mechanism of action of 4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. The piperazine and pyrimidine rings can interact with enzymes or receptors, modulating their activity. The cyclopropanesulfonyl and methylsulfanyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and related piperazine-pyrimidine derivatives:

Compound Key Substituents Biological Target/Activity Key Data Reference
4-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine (Target) Cyclopropanesulfonyl, 5-methyl, 2-methylsulfanyl Hypothesized: GPCRs (e.g., 5-HT7, GPR119) N/A (structural analog data inferred)
4-(3-Furyl)-2-(4-methylpiperazin-1-yl)pyrimidine 4-(3-Furyl), 4-methylpiperazine 5-HT7 receptor antagonist Ki = 7.2 nM
5-Methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine 4-(Methylsulfonylbenzyl)oxy, 5-methyl GPR119 agonist (diabetes/obesity) EC50 = 0.3 µM (in vitro)
2-(4-(1-Benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl)pyrimidine 4-Nitroimidazole, benzyl, 2-methyl Synthetic intermediate Yield: 74%, m.p. 180–182°C
4-((5-Cyano-4-(4-methyl-2-(methylamino)thiazol-5-yl)-pyrimidin-2-yl)amino)benzenesulfonamide Thiazole, cyano, benzenesulfonamide HDAC inhibitor Purity: 98% (RP-HPLC)

Key Structural and Functional Insights :

Substituent Effects on Receptor Binding :

  • The cyclopropanesulfonyl group in the target compound may enhance metabolic stability compared to nitro groups (e.g., in ) or methylsulfonylbenzyl moieties (e.g., in ), which are prone to enzymatic reduction or oxidation.
  • The 5-methyl substituent on the pyrimidine ring is tolerated in GPR119 agonists but detrimental in 5-HT7 antagonists, where position 5 substitutions reduce binding affinity .

Piperazine Flexibility and Selectivity :

  • Piperazine derivatives with bulky substituents (e.g., benzyl-nitroimidazole in ) are often synthetic intermediates, while smaller groups (e.g., cyclopropanesulfonyl) may improve CNS penetration for neurological targets.

However, its cyclopropane group may reduce off-target effects compared to nitro-containing analogs .

Research Findings and Implications

  • Synthetic Feasibility : Piperazine-pyrimidine derivatives are typically synthesized via nucleophilic substitution or condensation reactions, with yields ranging from 61% to 81% depending on substituents .
  • Pharmacokinetic Predictions : Computational studies on similar compounds (e.g., ) suggest moderate oral bioavailability due to balanced lipophilicity (logP ~2–3) and molecular weight (<500 Da).
  • Unresolved Questions : The exact role of the cyclopropanesulfonyl group in receptor binding or metabolic stability requires further investigation via in vitro assays and crystallographic studies.

Q & A

Basic: What are the key steps in synthesizing 4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-5-methyl-2-(methylsulfanyl)pyrimidine?

Methodological Answer:
The synthesis typically involves:

Sulfonylation of Piperazine : Reacting piperazine with cyclopropanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .

Coupling with Pyrimidine Core : The sulfonylated piperazine is then coupled to a pre-functionalized pyrimidine intermediate (e.g., 5-methyl-2-(methylsulfanyl)pyrimidin-4-yl chloride) via nucleophilic substitution. This step often requires anhydrous solvents (e.g., DMF or THF) and elevated temperatures (60–80°C) .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product. Confirmation via NMR (¹H/¹³C) and LCMS ensures structural integrity .

Advanced: How can reaction conditions be optimized for introducing the cyclopropanesulfonyl group to the piperazine moiety?

Methodological Answer:
Key parameters include:

  • Solvent Choice : Use polar aprotic solvents (e.g., DCM or DMF) to stabilize the sulfonyl chloride intermediate and enhance nucleophilicity of piperazine .
  • Base Selection : Triethylamine or pyridine effectively scavenge HCl byproducts, preventing side reactions. A 2:1 molar ratio of base to sulfonyl chloride improves yield .
  • Temperature Control : Maintain 0–5°C during sulfonylation to minimize decomposition, followed by gradual warming to room temperature for completion .
  • Monitoring : Track reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) or in situ FTIR to detect sulfonyl group incorporation (S=O stretch at ~1350 cm⁻¹) .

Basic: What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) identifies key signals: δ 1.0–1.2 (cyclopropane protons), δ 2.5 (methylsulfanyl group), and δ 3.5–4.0 (piperazine protons). ¹³C NMR confirms sulfonyl (δ ~55 ppm) and pyrimidine carbons (δ ~160 ppm) .
  • Liquid Chromatography-Mass Spectrometry (LCMS) : ESI+ mode detects [M+H]⁺ with expected m/z (e.g., ~385 for C₁₄H₂₁N₄O₂S₂). Purity >95% is verified via HPLC (C18 column, acetonitrile/water gradient) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values within ±0.3% .

Advanced: What strategies can resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Standardized Assay Conditions : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity), incubation times (24–48 h), and positive controls (e.g., doxorubicin) to reduce variability .
  • Dose-Response Curves : Perform IC₅₀ determinations in triplicate with nonlinear regression analysis to account for potency discrepancies .
  • Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity if conflicting receptor-binding data arise .
  • Meta-Analysis : Pool data from multiple studies using fixed-effects models to identify outliers and adjust for confounding factors (e.g., solvent effects) .

Basic: What safety protocols should be followed when handling this compound during synthesis?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of sulfonyl chloride vapors .
  • Waste Management : Segregate halogenated waste (e.g., DCM) from non-halogenated solvents. Neutralize acidic/basic byproducts before disposal .
  • Spill Control : Absorb spills with vermiculite or sand, then treat with 10% sodium bicarbonate solution to deactivate reactive intermediates .

Advanced: How can computational methods predict the drug-likeness and bioavailability of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use software like GROMACS to assess membrane permeability via lipid bilayer models .
  • ADMET Prediction : Tools like SwissADME calculate key parameters:
    • Lipinski’s Rule of Five : MW <500, logP <5, H-bond donors <5, acceptors <10 .
    • Bioavailability Score : Predict oral absorption (>30% is favorable) .
  • Docking Studies : AutoDock Vina evaluates binding affinity to target proteins (e.g., kinase enzymes). Low RMSD values (<2 Å) indicate stable binding poses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.